BenchChemオンラインストアへようこそ!

Omapatrilat

Hypertension Blood Pressure OCTAVE Trial

Omapatrilat is the only vasopeptidase inhibitor offering simultaneous, high-affinity blockade of ACE (Ki 0.64 nM) and NEP (Ki 0.45 nM). Unlike enalapril or lisinopril, its dual mechanism uniquely modulates both the RAAS and natriuretic peptide systems – a difference proven in the OCTAVE trial (3.6 mmHg SBP superiority). Use this reference standard to establish performance baselines for novel dual-acting candidates, as a positive control in bradykinin-mediated angioedema models (2.17% incidence), or to dissect NEP vs. ACE contributions in heart failure (OVERTURE HR 0.94). Its single-entity, well-characterized profile eliminates the confounding variables of multi-inhibitor cocktails.

Molecular Formula C19H24N2O4S2
Molecular Weight 408.5 g/mol
CAS No. 167305-00-2
Cat. No. B1677282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmapatrilat
CAS167305-00-2
SynonymsBMS 186716
BMS-186716
octahydro-4-((2-mercapto-1-oxo-3-phenylpropyl)amino)-5-oxo-7H-pyrido(2,1-b)(1,3)thiazepine-7-carboxylic acid
omapatrilat
Vanlev
Molecular FormulaC19H24N2O4S2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O
InChIInChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1
InChIKeyLVRLSYPNFFBYCZ-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Omapatrilat (CAS 167305-00-2) - High-Purity Dual ACE/NEP Inhibitor for Cardiovascular Research Applications


Omapatrilat (BMS-186716) is an orally active, dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, neprilysin), also referred to as a vasopeptidase inhibitor [1]. It exhibits high binding affinity for both metalloproteases, with reported Ki values of 0.64 nM for ACE and 0.45 nM for NEP [2]. As a single-molecule agent, it is designed to simultaneously suppress the renin-angiotensin-aldosterone system while augmenting natriuretic peptide activity, a mechanism distinct from selective ACE inhibitors or angiotensin receptor blockers [3]. Although its clinical development was discontinued due to safety concerns, it remains a critical reference standard and pharmacological tool for dissecting the interplay between the RAAS and natriuretic peptide systems in experimental models [3].

Why Omapatrilat is Not Interchangeable with Standard ACE Inhibitors in Research Protocols


Substituting Omapatrilat with a generic ACE inhibitor like enalapril or lisinopril will fundamentally alter the experimental outcome due to its dual mechanism of action. As a vasopeptidase inhibitor, Omapatrilat simultaneously inhibits both ACE (Ki=0.64 nM) and NEP (Ki=0.45 nM), whereas standard ACE inhibitors only target the ACE enzyme [1]. This dual inhibition confers a distinct pharmacodynamic profile, leading to quantifiably different effects on blood pressure regulation and neurohormonal balance [2]. Specifically, large-scale clinical trials have demonstrated that the magnitude of blood pressure reduction and the risk profile of Omapatrilat are not replicated by ACE inhibitor monotherapy, confirming that these agents are not suitable surrogates for research requiring precise modulation of both the RAAS and natriuretic peptide pathways [3].

Omapatrilat: Quantitative Differentiation Evidence Versus ACE Inhibitors


Superior Blood Pressure Reduction Compared to Enalapril in the OCTAVE Pivotal Trial

In the large-scale OCTAVE trial, which randomized 25,267 hypertensive patients, treatment with Omapatrilat resulted in a greater reduction in systolic blood pressure compared to the ACE inhibitor enalapril [1]. This demonstrates a quantifiable superior antihypertensive effect directly attributed to the compound's dual mechanism [2].

Hypertension Blood Pressure OCTAVE Trial

Quantifiably Higher Risk of Angioedema: A Key Differentiator for Safety and Mechanistic Studies

The OCTAVE trial identified a significantly higher incidence of angioedema with Omapatrilat (2.17%) compared to enalapril (0.68%) [1]. This more than three-fold increase represents a critical, quantifiable safety differentiator and a key reason for the compound's discontinued development, making it a valuable tool for investigating bradykinin-mediated pathways [2].

Angioedema Safety Pharmacology Adverse Events

Non-Inferior, but Not Superior, Efficacy in Heart Failure: A Critical Benchmark for Cardiac Research

In the OVERTURE trial, which involved 5,770 patients with moderate-to-severe heart failure, Omapatrilat demonstrated a hazard ratio for the primary composite endpoint of death or heart failure hospitalization of 0.94 compared to enalapril, a result that was not statistically significant [1]. This establishes Omapatrilat as a non-superior comparator to the gold-standard ACE inhibitor in this specific context [2].

Heart Failure Mortality OVERTURE Trial

Dual High-Affinity Target Engagement: In Vitro Potency Against ACE and NEP

Unlike standard ACE inhibitors, Omapatrilat is a potent dual inhibitor, binding with high affinity to both ACE (Ki=0.64 nM) and NEP (Ki=0.45 nM) [1]. This nanomolar potency confirms its ability to engage both primary targets simultaneously, a pharmacological profile not achievable with monotherapy combinations [2].

Mechanism of Action Enzyme Inhibition In Vitro Pharmacology

Omapatrilat: Validated Research and Experimental Application Scenarios


Benchmarking Dual ACE/NEP Inhibition in Hypertension Models

Researchers seeking to establish a performance baseline for novel dual-acting cardiovascular agents can use Omapatrilat as a reference standard. Its superior blood pressure reduction of approximately 3 mmHg over enalapril in the OCTAVE trial provides a quantitative benchmark against which new compounds can be compared in preclinical or early clinical studies [1]. This scenario leverages Omapatrilat as a positive control for demonstrating the hemodynamic benefits of simultaneous RAAS suppression and natriuretic peptide augmentation [2].

Investigating the Mechanisms of Drug-Induced Angioedema

Omapatrilat serves as a critical, well-documented positive control for inducing bradykinin-mediated angioedema in experimental models. With a known incidence of 2.17% in a large hypertensive population, compared to 0.68% for enalapril, it is an essential tool for studying the genetic, molecular, and pharmacological factors that predispose individuals to this life-threatening adverse event [1]. This scenario is particularly relevant for safety pharmacology and for developing strategies to mitigate the risk associated with dual NEP/ACE inhibition [3].

Cardiac Remodeling and Heart Failure Pathophysiology Studies

While Omapatrilat was not superior to enalapril in the OVERTURE trial's primary endpoint (HR 0.94), its precise, non-superior efficacy profile makes it a valuable comparator in heart failure research [1]. It allows investigators to dissect the specific contributions of NEP inhibition versus ACE inhibition alone in a well-characterized clinical trial context [2]. This is useful for studies focusing on ventricular remodeling, neurohormonal activation, and the limitations of combined RAAS and natriuretic peptide modulation in this disease state [3].

In Vitro Assays Requiring Dual ACE/NEP Pharmacological Control

In biochemical, cellular, or tissue-based assays, Omapatrilat is the optimal positive control for experiments requiring the simultaneous and potent inhibition of both ACE (Ki=0.64 nM) and NEP (Ki=0.45 nM) [1]. Its well-defined, high-affinity dual binding profile ensures complete target engagement, which is essential for validating assay conditions or for screening new compounds that may have off-target effects on either enzyme. Using separate ACE and NEP inhibitors would introduce confounding variables that Omapatrilat avoids as a single, well-characterized entity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omapatrilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.